molecular formula C6H6BrN B157446 4-Bromo-3-methylpyridine CAS No. 10168-00-0

4-Bromo-3-methylpyridine

Cat. No.: B157446
CAS No.: 10168-00-0
M. Wt: 172.02 g/mol
InChI Key: GYUAOSJIGMDMNJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Chemical Biology

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry and chemical biology. researchgate.netnih.gov Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in drug discovery and materials science. researchgate.netnih.gov The pyridine ring is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov In medicinal chemistry, the incorporation of a pyridine moiety can enhance the solubility and bioavailability of drug candidates. researchgate.net Pyridine derivatives are integral to a multitude of pharmaceuticals, exhibiting a broad spectrum of therapeutic activities. researchgate.netnih.govmdpi.com

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are a class of pyridine derivatives that have a halogen atom attached to the pyridine ring. These compounds are highly valuable as versatile intermediates in organic synthesis. nih.govnih.gov The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. acs.orgnih.gov The position of the halogen on the pyridine ring dictates its reactivity, with different isomers offering distinct synthetic pathways. nih.gov The ability to selectively introduce various functional groups by displacing the halogen makes halogenated pyridines indispensable tools for chemists. acs.org

Structural and Positional Isomerism in Bromomethylpyridines

Bromomethylpyridines, which feature both a bromine atom and a methyl group on the pyridine ring, exhibit structural and positional isomerism. This means that while they share the same molecular formula, the arrangement of the atoms differs. docbrown.infolibretexts.org

Positional Isomerism: This occurs when the bromine and methyl groups are attached to different positions on the pyridine ring. For example, 2-bromo-3-methylpyridine, 3-bromo-4-methylpyridine (B15001), and 4-bromo-2-methylpyridine (B16423) are all positional isomers. mdpi.comtcichemicals.comyoutube.com Each isomer possesses unique chemical and physical properties due to the different electronic environments of the substituents.

Chain Isomerism: This type of isomerism is less common for simple bromomethylpyridines but can arise in more complex derivatives with longer alkyl chains. libretexts.orgyoutube.com

The specific location of the bromo and methyl groups significantly influences the molecule's reactivity and its utility in subsequent synthetic steps.

Specific Research Focus on 4-Bromo-3-methylpyridine within Pyridine Derivatives

Among the various bromomethylpyridine isomers, this compound has garnered specific research interest. cymitquimica.comchemimpex.com Its unique substitution pattern, with the bromine at the 4-position and the methyl group at the 3-position, makes it a valuable precursor for the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com The strategic placement of the bromo and methyl groups allows for regioselective functionalization, enabling the precise construction of complex molecular frameworks. ambeed.com

Chemical Properties of this compound

PropertyValue
CAS Number 10168-00-0 bldpharm.com
Molecular Formula C₆H₆BrN cymitquimica.com
Molecular Weight 172.02 g/mol
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Solubility Moderately soluble in polar solvents like water; more soluble in organic solvents such as ethanol (B145695) and ether. cymitquimica.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often starting from a substituted pyridine precursor. One common approach involves the diazotization of 3-methyl-4-aminopyridine followed by a Sandmeyer-type reaction with a bromide source. google.com Another route involves the direct bromination of 3-methylpyridine (B133936), although this can sometimes lead to a mixture of isomers requiring separation. google.com

The reactivity of this compound is largely dictated by the bromine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution, although this often requires activating conditions. More commonly, the bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the bromine atom can be readily replaced by a variety of organic groups, allowing for the formation of new carbon-carbon bonds. ambeed.com

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a wide array of more complex molecules. cymitquimica.comchemicalbook.com Its utility is particularly evident in the construction of polysubstituted pyridine derivatives, which are often challenging to synthesize directly. For example, it can be used as a starting material in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com The methyl group at the 3-position can also be functionalized, further expanding the synthetic possibilities.

A notable application is its use in palladium-catalyzed cross-coupling reactions. For example, it can be coupled with various boronic acids or esters (Suzuki coupling) to introduce aryl, heteroaryl, or alkyl groups at the 4-position. ambeed.com This reaction is a powerful tool for building molecular complexity and is widely used in the synthesis of biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAOSJIGMDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330259
Record name 4-Bromo-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-00-0
Record name 4-Bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330259
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Record name 4-bromo-3-methylpyridine
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Synthetic Methodologies for 4 Bromo 3 Methylpyridine

Direct Synthesis Approaches for 4-Bromo-3-methylpyridine

Direct synthesis approaches aim to introduce a bromine atom at the 4-position of the 3-methylpyridine (B133936) scaffold in a single key transformation. These methods primarily rely on electrophilic substitution reactions.

Bromination of Substituted Pyridines

The direct bromination of 3-methylpyridine (3-picoline) presents a significant challenge due to the electronic nature of the pyridine (B92270) ring and the directing effects of the substituents.

The pyridine ring is an electron-deficient aromatic system, making it less reactive towards electrophiles compared to benzene. The nitrogen atom exerts a strong deactivating effect on the ring through its inductive effect. When electrophilic substitution does occur, it is generally directed to the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. Attack at the 2-, 4-, or 6-positions leads to a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comimperial.ac.uk

In the case of 3-methylpyridine, the methyl group is an activating group that directs incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. However, the directing influence of the ring nitrogen typically dominates, making substitution at the 3- and 5-positions more likely. Consequently, achieving selective bromination at the 4-position is inherently difficult. numberanalytics.com The reaction often requires harsh conditions, and the yields of the desired 4-bromo isomer are generally low, with the formation of other regioisomers being a common outcome. Some studies have reported that the direct bromination of 3-methylpyridine under certain conditions does not yield the desired product, highlighting the challenges associated with this approach.

The conditions for the bromination of pyridine derivatives can be manipulated to influence the outcome of the reaction, although achieving high regioselectivity for the 4-position of 3-methylpyridine remains a significant hurdle.

Temperature: Electrophilic aromatic substitution reactions are often temperature-dependent. Higher temperatures can overcome the activation energy barrier for the less favored isomers, but can also lead to a decrease in selectivity and the formation of multiple byproducts. For pyridine bromination, elevated temperatures are often necessary to drive the reaction forward due to the deactivated nature of the ring.

pH: The pH of the reaction medium is a critical factor. In acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. This can make the reaction even more sluggish. Conversely, in neutral or slightly basic media, the pyridine nitrogen is not protonated, making the ring more susceptible to electrophilic attack, though still less reactive than benzene.

Reagents: A variety of brominating agents can be employed, each with different reactivities. Molecular bromine (Br₂) is a common reagent, often used in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase its electrophilicity. Other brominating agents include N-bromosuccinimide (NBS), which can provide a low concentration of bromine and is often used in radical reactions, but can also participate in electrophilic bromination under certain conditions. The choice of solvent can also influence the reaction, with polar solvents potentially stabilizing charged intermediates.

Diazotization and Halogenation of Aminopyridines

A more efficient and widely used method for the synthesis of this compound involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction. This multi-step approach offers superior regioselectivity and yield compared to direct bromination.

This synthetic route commences with 4-methyl-3-aminopyridine. The amino group is first converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding the target compound, this compound. chemicalbook.comgoogle.com

The reaction proceeds through the formation of an aryl radical intermediate, which then abstracts a bromine atom from the copper bromide complex. This method is highly effective for introducing a bromine atom at a specific position on the pyridine ring, as the position is predetermined by the location of the amino group in the starting material.

The molar yield and efficiency of the diazotization and halogenation sequence can be optimized by carefully controlling the reaction parameters. Key factors include the temperature, the concentration of reagents, and the pH of the solution.

Temperature: The diazotization step is typically carried out at low temperatures, often between -10°C and 0°C, to ensure the stability of the diazonium salt, which can be explosive if isolated. The subsequent Sandmeyer reaction may be performed at a slightly elevated temperature to facilitate the decomposition of the diazonium salt and the formation of the C-Br bond.

Reagents and pH: The reaction is carried out in a strongly acidic medium, with hydrobromic acid serving both as the acid for diazotization and the source of bromide ions. The concentration of sodium nitrite and the rate of its addition are critical to control the formation of the diazonium salt and minimize side reactions. After the Sandmeyer reaction is complete, the pH of the solution is adjusted to be alkaline to neutralize the excess acid and facilitate the extraction of the final product. chemicalbook.comgoogle.com

Published patent literature provides detailed experimental conditions for this conversion, reporting high molar yields. For instance, a described procedure involves the reaction of 4-methyl-3-aminopyridine with hydrobromic acid and bromine, followed by the addition of a sodium nitrite solution at low temperatures. Subsequent workup, including pH adjustment and extraction, affords this compound in yields as high as 95%. chemicalbook.comgoogle.com

Below is a table summarizing typical reaction parameters for the synthesis of this compound from 4-methyl-3-aminopyridine.

ParameterValue/ConditionSource
Starting Material 4-Methyl-3-aminopyridine google.com
Reagents 48% Hydrobromic acid (HBr), Bromine (Br₂), 40% Sodium nitrite (NaNO₂) solution, 50% Sodium hydroxide (B78521) (NaOH) solution chemicalbook.comgoogle.com
Diazotization Temperature -10°C to 0°C google.com
Sandmeyer Reaction Temperature Below 0°C, then stirred at 0°C chemicalbook.comgoogle.com
pH Adjustment Adjusted to 9 with NaOH solution chemicalbook.comgoogle.com
Extraction Solvent Ethyl acetate (B1210297) chemicalbook.comgoogle.com
Reported Molar Yield 95% chemicalbook.comgoogle.com

Synthesis of Key Precursors to this compound

The synthesis of this compound often begins with the preparation of essential precursors. A critical intermediate is 4-Methyl-3-aminopyridine, which is typically derived from 4-Methyl-3-nitropyridine.

The conversion of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine is a fundamental reduction reaction. This process is crucial for introducing the amino group, which is a versatile functional group for further transformations, including diazotization and subsequent bromination to yield the target this compound.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) as a catalyst is a common and effective protocol for this transformation. The reaction involves the use of hydrogen gas, often under pressure, to facilitate the reduction of the nitro group to an amine.

In a typical procedure, 4-Methyl-3-nitropyridine is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and subjected to hydrogenation in the presence of a Pd/C catalyst. google.comacs.org The reaction conditions, including temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, the reduction can be carried out in an autoclave under a hydrogen pressure of 0.5 MPa. google.com The reaction progress is monitored by techniques like thin-layer chromatography to ensure the complete conversion of the starting material. google.com Upon completion, the catalyst is removed by filtration, and the resulting 4-methyl-3-aminopyridine can be isolated by concentrating the filtrate. google.com

Research has demonstrated that this method can be highly efficient, with molar yields of 4-methyl-3-aminopyridine reaching up to 97% under optimized conditions. google.com The following table summarizes the findings from a study on the catalytic hydrogenation of 4-Methyl-3-nitropyridine. google.com

Reductive Transformation of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine

Exploratory Synthetic Routes and Regioselective Functionalization

Beyond the classical synthetic pathways, exploratory routes involving rearrangement and isomerization reactions offer innovative approaches to functionalize the pyridine ring and access specific isomers that might be challenging to obtain through conventional methods.

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgeurekaselect.com This thermodynamically driven process can be a powerful tool for achieving functionalization at positions that are not easily accessible. wikipedia.org The reaction typically starts with the deprotonation of the ring by a strong base, like lithium diisopropylamide (LDA), ortho to the halogen, creating a lithiated intermediate. wikipedia.orgnih.gov This intermediate can then react with a halogen source, often another molecule of the starting material, leading to the formation of a dihalogenated species and a newly lithiated compound where the halogen has "danced" to a new position. wikipedia.org

In pyridine chemistry, the halogen dance has been studied as a method to transpose halogen atoms, providing access to different regioisomers. researchgate.netclockss.org For example, it has been demonstrated that under certain conditions, a bromo group can be induced to migrate on the pyridine ring. researchgate.net The development of continuous-flow methods for halogen dance reactions on halopyridines has shown promise in controlling these highly reactive intermediates and improving yields and selectivities. nih.gov Recent advancements have also shown that catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can dramatically accelerate these reactions. chemrxiv.orgchemrxiv.orgnih.gov

Closely related to the halogen dance, base-catalyzed aryl halide isomerization provides another strategic avenue for the synthesis of functionalized pyridines. nih.gov This approach can be particularly useful for converting readily available isomers into less accessible ones. For instance, the isomerization of 3-bromopyridines to 4-bromopyridines can be achieved using strong, non-nucleophilic bases. nih.govrsc.orgresearchgate.net

Mechanistic studies suggest that this isomerization can proceed through pyridyne intermediates. nih.govresearchgate.net The base abstracts a proton from the pyridine ring, leading to the elimination of the halide and the formation of a highly reactive pyridyne. Subsequent re-addition of the halide can occur at a different position, leading to an isomerized product. This tandem isomerization and nucleophilic substitution strategy has been successfully employed for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. nih.govrsc.orgresearchgate.net This method holds the advantage of using stable and common 3-bromopyridines to generate products that would otherwise require less stable or less available 4-halogenated precursors. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Bromo-3-methylpyridine is a versatile building block in organic synthesis, largely due to its reactivity in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyridine (B92270) ring, providing access to a wide array of more complex molecules.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a diverse range of arylboronic acids. nih.govresearchgate.net This includes both electron-rich and electron-poor arylboronic acids, as well as those with sterically demanding groups. nih.govresearchgate.net For instance, the reaction proceeds efficiently with phenylboronic acid, as well as with substituted phenylboronic acids containing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano). mdpi.comscirp.org The reaction has also been shown to be effective with heteroarylboronic acids, further expanding the synthetic utility of this methodology. nih.govresearchgate.net

A variety of functional groups on the arylboronic acid are well-tolerated under Suzuki coupling conditions. This includes aldehydes, ketones, esters, and even unprotected hydroxyl and amino groups, although the latter can sometimes lead to lower yields. mdpi.comnih.gov The ability to incorporate such a wide array of functionalities makes the Suzuki-Miyaura coupling of this compound a highly valuable tool for the synthesis of complex molecular architectures.

Table 1: Examples of Arylboronic Acids Used in Suzuki-Miyaura Coupling with this compound

Arylboronic AcidCatalyst SystemSolventBaseYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂1,4-Dioxane/H₂OK₂CO₃81 researchgate.netresearchgate.net
4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄Good mdpi.com
3-Chlorophenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄Moderate nih.gov
4-Fluorophenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄Good nih.gov

The choice of palladium catalyst and associated ligands plays a crucial role in the efficiency and outcome of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for this transformation, often providing good to excellent yields. nih.govmdpi.com Another frequently used and highly effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). researchgate.netresearchgate.net

The nature of the phosphine (B1218219) ligand can significantly influence the catalytic activity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. Ligands such as XPhos have been shown to be effective in promoting the coupling, particularly in challenging cases. scholaris.ca Conversely, the use of simpler phosphine ligands like triphenylphosphine (B44618) (PPh₃) in conjunction with a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be effective, though sometimes requiring higher catalyst loadings. reddit.com The selection of the optimal catalyst and ligand system often depends on the specific substrates and reaction conditions. beilstein-journals.org

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling of this compound

CatalystLigandTypical Loading (mol%)Key FeaturesReference
Pd(PPh₃)₄Triphenylphosphine3-5Widely used, commercially available. nih.govmdpi.com
Pd(dppf)Cl₂dppf3Highly effective for a broad range of substrates. researchgate.netresearchgate.net
Pd₂(dba)₃XPhos2 (Pd)Utilizes a bulky, electron-rich ligand for challenging couplings. scholaris.ca
Pd(OAc)₂PPh₃5A common combination, though sometimes less active. reddit.com

The choice of solvent and reaction conditions are critical parameters for optimizing the Suzuki-Miyaura coupling of this compound. A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reaction components. Common solvent systems include 1,4-dioxane/water, toluene/water, and acetonitrile/water. mdpi.comnih.govreddit.com The ratio of the organic solvent to water can influence the reaction rate and yield. nih.gov

The base is another essential component, required to activate the boronic acid for transmetalation. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govmdpi.comresearchgate.netresearchgate.net The choice of base can impact the reaction outcome, and optimization is often necessary.

To accelerate the reaction and improve yields, microwave irradiation has emerged as a valuable tool. nih.govresearchgate.net Microwave-assisted Suzuki couplings can often be completed in significantly shorter reaction times compared to conventional heating. nih.govresearchgate.net For example, the reaction of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid under microwave irradiation at 120°C resulted in a high yield of the desired product. researchgate.netresearchgate.net This technique is particularly beneficial for high-throughput synthesis and library generation.

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Sonogashira coupling)

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method has been applied to the functionalization of pyridines. d-nb.inforsc.org For instance, 3-bromo-4-methylpyridine (B15001) has been successfully coupled with an adamantylzinc reagent in the presence of a palladium catalyst. figshare.comacs.org

The Stille coupling utilizes organotin reagents as the coupling partners. While effective, a significant drawback of this method is the toxicity of the organotin compounds. mdpi.com Stille reactions have been used to couple bromopyridines with various stannanes, although in some cases, functionalization of 4-bromopyridine (B75155) proved to be challenging, requiring higher temperatures. researchgate.netnih.gov

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.orgnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.netbeilstein-journals.org this compound can undergo Sonogashira coupling to introduce alkynyl substituents onto the pyridine ring, providing access to a range of valuable intermediates. beilstein-journals.org

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, although generally less reactive than in 2- or 4-halopyridines towards nucleophilic aromatic substitution (SNAr). rsc.org The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack. cymitquimica.com However, the position of the bromine atom at the 3-position makes it less activated compared to the 2- and 4-positions. abertay.ac.uk

Despite this, nucleophilic substitution reactions can be achieved, often requiring specific conditions or activation. For example, thione intermediates have been converted to target compounds through nucleophilic substitution reactions involving the displacement of a bromo group. rsc.org Additionally, under certain conditions, isomerization of 3-bromopyridines to 4-bromopyridines can occur, followed by a more facile SNAr reaction at the 4-position. rsc.org This highlights the potential for indirect functionalization at the 4-position via a nucleophilic substitution pathway. Nucleophilic substitution of a bromide on a phenylboronic ester has also been demonstrated with various nucleophiles like amines, thiols, and alcohols. gre.ac.uk

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for various chemical transformations. These reactions are fundamental to the synthesis of a wide range of functionalized pyridine derivatives.

The basicity of the pyridine ring allows for protonation, and the nitrogen can also act as a nucleophile, participating in reactions such as N-oxidation, quaternization, and metal complexation. scbt.com

N-Oxidation

The pyridine nitrogen of this compound can be oxidized to form this compound 1-oxide. clearsynth.comcymitquimica.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can be a precursor for the synthesis of other substituted pyridines. researchgate.net

Quaternization

The nucleophilic nitrogen atom of this compound can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. osti.govgoogle.comgoogle.com For instance, the reaction with methyl iodide would yield 4-bromo-1,3-dimethylpyridinium iodide. This process, known as quaternization, introduces a positive charge on the pyridine ring, which significantly influences its chemical properties. researchgate.netnih.gov Quaternization can enhance the reactivity of the pyridine ring towards nucleophilic substitution. google.com The reaction conditions for quaternization can vary, with some reactions proceeding at room temperature while others may require heating. osti.govnih.gov The use of microwave irradiation has been shown to improve yields and shorten reaction times for the quaternization of pyridine derivatives. researchgate.netnih.gov

Metal Complexation

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in the formation of coordination complexes with various transition metals. nih.govchemmethod.comfluorochem.co.uk For example, it can coordinate with metals like platinum (Pt) to form complexes. nih.gov The formation of these metal complexes can alter the electronic properties and reactivity of the pyridine ring.

Conjugate Addition Reactions with this compound Derived Cuprates

Cuprates derived from this compound are valuable reagents in organic synthesis, particularly for their participation in conjugate addition reactions. These reactions, often referred to as Michael additions, involve the 1,4-addition of the cuprate (B13416276) to α,β-unsaturated carbonyl compounds. imperial.ac.ukthieme-connect.de

The formation of the pyridylcuprate typically involves the reaction of this compound with an organolithium reagent followed by the addition of a copper(I) salt. These cuprates, specifically Gilman homocuprates, have been shown to add smoothly to various Michael acceptors, including α,β-unsaturated esters, ketones, and nitriles. imperial.ac.uk For instance, the cuprate derived from this compound has been successfully reacted with (E)-methyl crotonate, (E)-3-penten-2-one, and (E)-crotononitrile, albeit with slightly lower yields compared to the corresponding 4-iodopyridine-derived cuprate. imperial.ac.uk

Conjugate Addition Reactions of this compound Derived Cuprate
Michael AcceptorProductYield (%)
(E)-methyl crotonateMethyl 3-(3-methylpyridin-4-yl)butanoate65
(E)-3-penten-2-one4-(3-methylpyridin-4-yl)pentan-2-one82
(E)-crotononitrile3-(3-methylpyridin-4-yl)butanenitrile69

Application in Asymmetric Synthesis and Chiral Molecule Derivatization

The conjugate addition of cuprates derived from substituted pyridines has been a key strategy in the asymmetric synthesis of natural products. acs.orgnih.govmdpi.com While the direct asymmetric conjugate addition using a chiral version of the this compound derived cuprate is not extensively detailed in the provided context, the broader application of pyridylcuprates in asymmetric synthesis highlights its potential. acs.orgnih.gov For example, the conjugate addition of a related 2-pyridyl cuprate was a crucial step in the asymmetric synthesis of (-)-evoninic acid. imperial.ac.ukacs.orgnih.gov

Furthermore, derivatization with reagents containing a recognizable isotopic pattern, such as those with bromine, can aid in the analysis of chiral molecules by mass spectrometry. sci-hub.seresearchgate.netjst.go.jpacs.org While not a direct conjugate addition, this highlights the utility of the bromo-substituted pyridine scaffold in the broader context of chiral analysis.

Functional Group Interconversions of the Methyl Substituent

The methyl group of this compound offers another site for chemical modification, allowing for the synthesis of a variety of functionalized pyridine derivatives.

Oxidation

The methyl group can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents. For a related compound, 2-bromo-6-chloro-4-methylpyridine, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic solution yields the corresponding isonicotinic acid. A similar strategy could potentially be applied to this compound to synthesize 4-bromoisonicotinic acid.

Halogenation

While direct halogenation of the methyl group of this compound is not explicitly described, the synthesis of related brominated pyridine carboxamides suggests pathways for functionalizing the pyridine core. For instance, the synthesis of 3-bromo-N-methylpyridine-4-carboxamide involves the bromination of an N-methylpyridine-4-carboxamide precursor.

Applications of 4 Bromo 3 Methylpyridine in Advanced Organic Synthesis

Fundamental Role as a Key Chemical Building Block

4-Bromo-3-methylpyridine is firmly established as a key intermediate and building block in organic synthesis. chemimpex.comchemimpex.com Its utility stems from the reactivity conferred by the pyridine (B92270) ring and the bromine substituent. The bromine atom, being a good leaving group, facilitates a variety of nucleophilic substitution and cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This reactivity allows for the strategic introduction of diverse functional groups and the construction of more complex molecular architectures.

Researchers and chemical industry professionals utilize this compound for its ability to participate in the formation of heterocyclic structures, which are fundamental components in many biologically active molecules. chemimpex.comchemimpex.com The hydrochloride salt of this compound is also frequently used, as it often improves aqueous solubility and handling properties without compromising the reactivity essential for synthesis. Its role as a versatile reagent aids chemists in exploring novel chemical reactions and developing new compounds for a range of applications. chemimpex.com

Synthesis of Advanced Pharmaceutical Intermediates

The structural attributes of this compound make it a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of new drug candidates. chemimpex.comechemi.com

Precursors for Phosphodiesterase Type 4 (PDE4) Inhibitors

This compound serves as a precursor in the synthesis of compounds designed as phosphodiesterase 4 (PDE4) inhibitors. google.comgoogle.com PDE4 is an enzyme family that plays a critical role in intracellular signaling pathways, and its inhibition is a therapeutic target for various inflammatory and neurological disorders. Patent literature indicates that the this compound scaffold is utilized in the creation of new phosphodiesterase inhibitors. google.com Specifically, derivatives such as this compound-2-carbonitrile are identified as intermediates in the development of novel PDE4 inhibitor drug candidates. google.com

Building Blocks for Benzodiazepine (B76468) Site Ligands of GABAA Receptors

While closely related isomers are cited in this application, specific research findings detailing the use of this compound for synthesizing benzodiazepine site ligands of GABAA receptors were not identified in the provided search results.

Intermediates for the Synthesis of Complex Natural Products (e.g., ascididemin (B1665191) isomers)

Although related pyridine compounds are used in the synthesis of natural product isomers, verifiable sources specifically linking this compound to the synthesis of ascididemin isomers were not found in the search results.

Development of Novel Pyridine-Based Drug Candidates

This compound and its hydrochloride salt are valuable intermediates in the broader development of novel pyridine-based drug candidates. chemimpex.comchemimpex.com The compound serves as a foundational element in the synthesis of new biologically active molecules aimed at treating a variety of conditions, including neurological and psychiatric disorders. chemimpex.com Its ability to undergo various coupling reactions allows for the creation of diverse chemical libraries, expanding the possibilities for discovering compounds with desired therapeutic effects. chemimpex.com The application of this building block is a key strategy for medicinal chemists aiming to innovate and enhance their portfolios of potential drug offerings. echemi.comarborpharmchem.com

Synthesis of Agrochemical Intermediates and Active Ingredients

In the agrochemical sector, this compound is an important intermediate for the synthesis of active ingredients used in crop protection. chemimpex.comchemimpex.com It is employed in the formulation and development of effective pesticides and herbicides. chemimpex.com The trifluoromethyl analogue, 4-Bromo-3-(trifluoromethyl)pyridine, which can be synthesized from related precursors, is particularly noted for its role in creating new pesticides and herbicides, as the trifluoromethyl group often enhances biological activity and stability. The versatility of this chemical building block contributes to the creation of advanced agrochemical products designed to enhance crop yields and protection. chemimpex.com

Interactive Data Table: Applications of this compound

SectionApplication AreaSpecific Use
4.1 Chemical SynthesisKey building block for complex molecules
4.2.1 PharmaceuticalsPrecursor for Phosphodiesterase Type 4 (PDE4) inhibitors
4.2.4 PharmaceuticalsDevelopment of novel pyridine-based drug candidates
4.3 AgrochemicalsIntermediate for pesticides and herbicides

Interactive Data Table: Chemical Reactions

CompoundReaction TypeUtility
This compound Nucleophilic SubstitutionIntroduction of new functional groups
This compound Cross-Coupling Reactions (e.g., Suzuki)Formation of carbon-carbon bonds
4-Bromo-3-(trifluoromethyl)pyridine Substitution/CouplingSynthesis of enhanced agrochemicals

Formulation of Herbicides and Fungicides

In the agrochemical sector, this compound hydrochloride serves as a key intermediate. chemimpex.com It is employed in the formulation and development of effective pesticides and herbicides designed to enhance crop protection. cymitquimica.comchemimpex.com Its role as a chemical building block allows for the synthesis of complex active ingredients used in agrochemical products.

Contributions to Materials Science and Specialty Chemicals

This compound is recognized for its applications in the development of new materials. chemimpex.com Its chemical properties make it a valuable component in the synthesis of specialty chemicals and advanced materials. The compound is listed as a material building block, indicating its role in creating substances with specific, tailored properties for various applications. bldpharm.com

Synthesis of Ligands for Coordination Chemistry

The pyridine structure within this compound provides a nitrogen atom that can act as a coordination site for metal ions. While specific examples of ligands synthesized directly from the 4-bromo isomer are not extensively detailed, its hydrobromide salt is noted to exhibit intriguing electronic properties, such as the ability to engage in halogen bonding, which can influence its chemical interactions. scbt.com

Related derivatives, such as 2-bromo-3-amino-4-methylpyridine, are used as auxiliary ligands for platinum catalysts to facilitate various organic reactions, including hydrogenation and oxidation. This highlights the utility of the bromomethylpyridine scaffold in the field of coordination chemistry. The reactivity of the bromine atom allows for further functionalization, enabling the creation of more complex ligand structures.

Development of Precursors for Polymeric Materials and Coatings

The compound is utilized in the field of material science for the development of advanced materials, including polymers and coatings. As a versatile building block, this compound can be incorporated into larger molecular structures to create polymers with specific characteristics. Its inclusion in polymer chains can influence properties such as thermal stability, chemical resistance, and electronic capabilities.

Formation of Diverse Pyridine Derivatives and Heterocyclic Compounds

This compound's reactivity makes it a valuable starting material for synthesizing a range of other pyridine derivatives and heterocyclic systems. chemimpex.com The bromine atom can be readily substituted or used as a handle in cross-coupling reactions to build more elaborate molecular frameworks.

Preparation of 3-Bromopyridine-4-carbonitrile

The synthesis of 3-bromopyridine-4-carbonitrile is a notable transformation involving a bromomethylpyridine isomer. While the user's outline points to this synthesis, published methods predominantly utilize 3-Bromo-4-methylpyridine (B15001) as the starting material. chemicalbook.com The conversion is a key step in creating functionalized pyridine rings.

The typical synthesis of 3-bromopyridine-4-carbonitrile from its precursor is summarized below:

Table 1: Synthesis of 3-Bromopyridine-4-carbonitrile
Reactant Reagents/Conditions Product Yield Reference
3-Amino-4-methylpyridine 1. HBr, Br₂, -5°C 2. NaNO₂, H₂O, 0°C 3. NaOH to pH 9 3-Bromo-4-methylpyridine 95% chemicalbook.comgoogle.com

Note: The table outlines the synthesis of the precursor, 3-Bromo-4-methylpyridine, as detailed in the literature. The subsequent conversion to the nitrile is a known application of this isomer.

Synthesis of Dibromomethylpyridines (e.g., 2,5-dibromo-3-methylpyridine)

The formation of dibrominated methylpyridines is an important process for creating highly functionalized heterocyclic intermediates. The synthesis of 2,5-dibromo-3-methylpyridine , for instance, is well-documented, though it proceeds from a different starting material than this compound. Research literature describes its preparation from 2-amino-3-methyl-5-bromopyridine or its precursor, 2-amino-3-methylpyridine .

A representative synthetic pathway is detailed in the following table:

Table 2: Synthesis of 2,5-dibromo-3-methylpyridine
Starting Material Reagents/Conditions Intermediate Product Yield Reference
2-Amino-3-methylpyridine Acetic anhydride, then Liquid Bromine 2-Amino-3-methyl-5-bromopyridine - 64% google.com

Synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) from this compound

The synthesis of 2-bromo-4-iodo-3-methylpyridine is a significant transformation in organic chemistry, yielding a highly functionalized pyridine ring that can serve as a versatile building block in the development of more complex molecules, particularly in the fields of pharmaceuticals and materials science. While various methods exist for the synthesis of polysubstituted pyridines, the conversion of this compound to 2-bromo-4-iodo-3-methylpyridine presents a unique set of challenges and requires a strategic approach.

A plausible and documented route for the synthesis of 2-bromo-4-iodo-3-methylpyridine involves a multi-step process that begins with a different isomer, 2-bromopyridine (B144113). This process ultimately yields the desired product through a "halogen dance" reaction, a type of directed remote metalation.

A detailed examination of a patented synthesis method reveals a two-step process to obtain 2-bromo-4-iodo-3-methylpyridine. patsnap.com The initial step involves the halogenation of 2-bromopyridine to form 2-bromo-3-iodopyridine. patsnap.com In the subsequent and crucial step, this intermediate undergoes a halogen dance reaction to yield the final 2-bromo-4-iodo-3-methylpyridine. patsnap.com

One specific embodiment of this synthesis starts with 2-bromo-3-iodopyridine, which is dissolved in tetrahydrofuran (B95107) (THF) and cooled to a low temperature of -70°C. patsnap.com An n-butyllithium (n-BuLi) solution in hexane (B92381) is then added dropwise. After a short period of stirring, methyl iodide is introduced to the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched and worked up to isolate the 2-bromo-4-iodo-3-methylpyridine product. patsnap.com

Another described method in the patent literature starts from 2-bromopyridine. patsnap.comguidechem.com This process involves dissolving 2,2,6,6-tetramethylpiperidine (B32323) in tetrahydrofuran, cooling the solution, and then adding n-butyllithium. patsnap.comguidechem.com This is followed by the addition of 2-bromopyridine at a very low temperature (-70 to -60°C). Subsequently, a solution of anhydrous zinc chloride in tetrahydrofuran is added, followed by a solution of iodine in tetrahydrofuran. patsnap.comguidechem.com The reaction is then brought to room temperature and the product is extracted. patsnap.comguidechem.com While this method starts with 2-bromopyridine, it highlights the intricate steps involved in synthesizing bromo-iodo-methylpyridines.

Although a direct, one-step synthesis from this compound to 2-bromo-4-iodo-3-methylpyridine is not explicitly detailed in the reviewed literature, the principles of directed ortho-metalation (DoM) could theoretically be applied. In such a hypothetical scenario, the bromine at position 4 and the methyl group at position 3 of the pyridine ring would act as directing groups. The use of a strong lithium base could potentially deprotonate the C2 position, the most acidic proton due to the inductive effects of the ring nitrogen and the adjacent methyl group. The resulting lithiated intermediate could then be quenched with an iodine electrophile to introduce the iodine atom at the C4 position, followed by a subsequent bromination at the C2 position. However, this specific pathway requires empirical validation.

The following table summarizes the key reactants and reagents from a documented synthesis of a related compound, which illustrates the complexity of such transformations.

Reactant/Reagent Role CAS Number
2-Bromo-3-iodopyridineStarting Material7598-35-8
n-Butyllithium (n-BuLi)Lithiating Agent109-72-8
Methyl IodideMethylating Agent74-88-4
Tetrahydrofuran (THF)Solvent109-99-9

This table is based on a synthesis that starts from a different isomer but illustrates the types of reagents involved in such multi-step pyridine functionalizations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.